CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse.
CP-809101 Hcl is a potent and selective 5-HT2C receptor agonist with pEC50 of 9.96/7.19/6.81 for human 5-HT2C/5-HT2B/5-HT2A receptors respectively. IC50 Value: 9.96(pEC50 for 5-HT2C); 7.19(pEC50 for 5-HT2B); 6.81(pEC50 for 5-HT2A)Target: 5-HT2C ReceptorCP-809101 is a potent, functionally selective 5-HT2C agonist that displays approximately 100% efficacy in vitro. The aim of the present studies was to assess the efficacy of a selective 5-HT2C agonist in animal models predictive of antipsychotic-like efficacy and side-effect liability. Similar to currently available antipsychotic drugs, CP-809101 dose-dependently inhibited conditioned avoidance responding (CAR, ED50 = 4.8 mg/kg, sc). CP-809101 antagonized both PCP- and d-amphetamine-induced hyperactivity with ED50 values of 2.4 and 2.9 mg/kg (sc), respectively and also reversed an apomorphine induced-deficit in prepulse inhibition. At doses up to 56 mg/kg, CP-809101 did not produce catalepsy. Thus, the present results demonstrate that the 5-HT2C agonist, CP-809101, has a pharmacological profile similar to that of the atypical antipsychotics with low extrapyramidal symptom liability. CP-809101 was inactive in two animal models of antidepressant-like activity, the forced swim test and learned helplessness.